molecular formula C6HCl7Si B15344083 (Tetrachlorophenyl)trichlorosilane CAS No. 33434-63-8

(Tetrachlorophenyl)trichlorosilane

Cat. No.: B15344083
CAS No.: 33434-63-8
M. Wt: 349.3 g/mol
InChI Key: NTOOPSQRRIIJDS-UHFFFAOYSA-N
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Description

(Tetrachlorophenyl)trichlorosilane is a chlorinated organosilicon compound characterized by a trichlorosilyl group (-SiCl₃) bonded to a tetrachlorophenyl moiety (C₆Cl₄). This structure imparts unique reactivity and physicochemical properties, making it valuable in specialized applications such as surface modification, polymer synthesis, and intermediates in agrochemical/pharmaceutical manufacturing.

Properties

CAS No.

33434-63-8

Molecular Formula

C6HCl7Si

Molecular Weight

349.3 g/mol

IUPAC Name

trichloro-(2,3,5,6-tetrachlorophenyl)silane

InChI

InChI=1S/C6HCl7Si/c7-2-1-3(8)5(10)6(4(2)9)14(11,12)13/h1H

InChI Key

NTOOPSQRRIIJDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)[Si](Cl)(Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: (Tetrachlorophenyl)trichlorosilane can be synthesized through the reaction of tetrachlorophenylmagnesium bromide with trichlorosilane. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_4\text{MgBr} + \text{HSiCl}_3 \rightarrow \text{C}_6\text{Cl}_4\text{SiCl}_3 + \text{MgBrCl} ]

Industrial Production Methods: Industrial production of (Tetrachlorophenyl)trichlorosilane involves the direct chlorination of phenyltrichlorosilane in the presence of a catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: (Tetrachlorophenyl)trichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the trichlorosilane moiety can be substituted by other nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: In the presence of water, (Tetrachlorophenyl)trichlorosilane hydrolyzes to form silanols and hydrochloric acid.

    Reduction: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions:

    Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.

    Water: Used in hydrolysis reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products:

    Silanols: Formed from hydrolysis.

    Substituted Silanes: Formed from substitution reactions.

Scientific Research Applications

(Tetrachlorophenyl)trichlorosilane has a wide range of applications in scientific research:

    Material Science: Used in the synthesis of silicon-based polymers and resins.

    Organic Synthesis: Acts as a precursor for the synthesis of various organosilicon compounds.

    Biology and Medicine:

    Industry: Used in the production of high-performance coatings and adhesives.

Mechanism of Action

The mechanism of action of (Tetrachlorophenyl)trichlorosilane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. The tetrachlorophenyl group provides steric hindrance, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Structural and Chemical Properties

Trichlorosilanes differ primarily in their organic substituents, which dictate molecular weight, boiling points, and hydrophobicity. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Features
(Tetrachlorophenyl)trichlorosilane* C₆Cl₇Si ~348.24 Not reported Tetrachlorophenyl group; high Cl content
Phenyltrichlorosilane C₆H₅SiCl₃ 211.44 201 Phenyl group; moderate hydrophobicity
Methyltrichlorosilane CH₃SiCl₃ 149.44 66 Short alkyl chain; high volatility
(3-Chloropropyl)trichlorosilane C₃H₆Cl₄Si 211.89 Not reported Chlorinated alkyl chain; flexible spacer
Dichlorophenyltrichlorosilane C₆H₃Cl₅Si 280.34 Not reported Dichlorophenyl group; intermediate Cl density

Key Observations :

  • Chlorine Content : (Tetrachlorophenyl)trichlorosilane has the highest chlorine density, enhancing its reactivity with hydroxylated surfaces (e.g., glass, metals) but increasing corrosivity and combustion hazards .
  • Boiling Points : Methyltrichlorosilane’s low boiling point (66°C) contrasts sharply with phenyl derivatives (>200°C), reflecting differences in molecular size and intermolecular forces .

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